molecular formula C6H12O2S B070148 N-PROPYL 3-MERCAPTOPROPIONATE CAS No. 165804-07-9

N-PROPYL 3-MERCAPTOPROPIONATE

Cat. No.: B070148
CAS No.: 165804-07-9
M. Wt: 148.23 g/mol
InChI Key: RIMHDIYZJQVNSO-UHFFFAOYSA-N
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Description

N-PROPYL 3-MERCAPTOPROPIONATE is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and a mercapto group (-SH) is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and materials science.

Scientific Research Applications

N-PROPYL 3-MERCAPTOPROPIONATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various functionalized compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: It is used in the production of polymers and as a modifier in coatings to enhance their properties.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Propyl 3-mercaptopropanoate. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-PROPYL 3-MERCAPTOPROPIONATE can be synthesized through the esterification of 3-mercaptopropionic acid with propanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction is as follows:

3-Mercaptopropionic acid+PropanolAcidic catalystPropyl 3-mercaptopropanoate+Water\text{3-Mercaptopropionic acid} + \text{Propanol} \xrightarrow{\text{Acidic catalyst}} \text{this compound} + \text{Water} 3-Mercaptopropionic acid+PropanolAcidic catalyst​Propyl 3-mercaptopropanoate+Water

Industrial Production Methods

In industrial settings, the production of propyl 3-mercaptopropanoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL 3-MERCAPTOPROPIONATE undergoes various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-mercaptopropionate: Similar structure but with a methyl group instead of a propyl group.

    Butyl 3-mercaptopropionate: Similar structure but with a butyl group instead of a propyl group.

    Ethyl 3-mercaptopropionate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-PROPYL 3-MERCAPTOPROPIONATE is unique due to its specific chain length, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and materials science.

Properties

IUPAC Name

propyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMHDIYZJQVNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428566
Record name N-PROPYL 3-MERCAPTOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165804-07-9
Record name N-PROPYL 3-MERCAPTOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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